molecular formula C18H20N2O3S B353472 Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate CAS No. 852538-59-1

Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate

Cat. No. B353472
CAS RN: 852538-59-1
M. Wt: 344.4g/mol
InChI Key: CKZFVYMWGGZIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate is a chemical compound that has drawn the attention of many researchers due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory process. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
Studies have shown that Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate can reduce inflammation and oxidative stress in various animal models. It has also been found to possess antitumor properties and can inhibit the growth of cancer cells. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been found to be relatively safe and non-toxic in animal models. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate. One direction is to further study its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to test its efficacy in clinical trials for the treatment of various diseases. Additionally, it may be possible to modify the structure of this compound to improve its potency and selectivity for specific targets. Finally, it may be possible to use this compound as a lead compound to develop new drugs with improved properties.

Synthesis Methods

Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate can be synthesized via a multistep reaction. The first step involves the synthesis of 2-phenylacetic acid, followed by the synthesis of 4-hydroxy-5,6,7,8-tetrahydroquinazoline-2-thiol. The final step involves the esterification of 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetic acid with ethanol. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate has been studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

ethyl 2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-23-17(22)15(12-8-4-3-5-9-12)24-18-19-14-11-7-6-10-13(14)16(21)20-18/h3-5,8-9,15H,2,6-7,10-11H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZFVYMWGGZIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SC2=NC3=C(CCCC3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate

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